N-{4-[4-(1H-Benzoimidazol-2-yl)-piperidine-1-sulfonyl]-phenyl}-acetamide
Description
N-{4-[4-(1H-Benzoimidazol-2-yl)-piperidine-1-sulfonyl]-phenyl}-acetamide is a small molecule featuring a benzimidazole core linked to a piperidine-sulfonyl group and a phenyl-acetamide moiety.
Properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-14(25)21-16-6-8-17(9-7-16)28(26,27)24-12-10-15(11-13-24)20-22-18-4-2-3-5-19(18)23-20/h2-9,15H,10-13H2,1H3,(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALFJWCXGFURDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to interact with a variety of biological targets, including enzymes and proteins.
Mode of Action
It’s known that benzimidazole derivatives can act as strong electron donor molecules. This suggests that the compound may interact with its targets by donating electrons, potentially altering the targets’ function.
Biochemical Pathways
Benzimidazole derivatives have been associated with a multitude of biological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
It’s known that benzimidazole derivatives can be rapidly metabolized in vivo into various forms.
Result of Action
It’s known that benzimidazole derivatives can boost the conductivity of certain materials, suggesting that they may have a similar effect in biological systems.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to be efficient over a large range of polymers and small molecule derivatives, and is generally considered to be air stable. Furthermore, its synthesis can be influenced by factors such as temperature and the presence of certain reagents.
Comparison with Similar Compounds
Structural Analogues and Structure-Activity Relationships (SAR)
The compound’s key structural elements—benzimidazole, piperidine-sulfonyl, and phenyl-acetamide—are shared with several pharmacologically active derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Key Observations:
Benzimidazole Role : Benzimidazole-containing analogs (e.g., heparanase inhibitors in ) demonstrate potent enzyme inhibition (IC₅₀ < 0.3 µM), suggesting this moiety enhances target binding. The target compound’s benzimidazole-piperidine-sulfonyl group may similarly improve selectivity for heparanase or related enzymes.
Sulfonamide Substituent Impact: Piperidine-sulfonyl (target compound) vs. piperazinyl-sulfonyl (Compound 35, 37): Piperazine derivatives exhibit strong analgesic and anti-inflammatory effects , while piperidine-linked sulfonamides (e.g., Pfizer’s compound) show neuropeptide Y antagonism . This implies the nitrogen environment in the sulfonamide group dictates target specificity. Pyridin-2-ylamino substituents () yield higher heparanase inhibition than sulfonamide-linked analogs, but sulfonamides may improve pharmacokinetic properties.
Acetamide Modifications : Phenyl-acetamide derivatives with bulkier groups (e.g., diphenyl in Pfizer’s compound ) show divergent activities, indicating the acetamide’s flexibility allows tuning for receptor affinity.
Pharmacological Data and Efficacy
Heparanase Inhibition :
- The pyridin-2-ylamino-benzimidazole analog (IC₅₀ = 0.29 µM) outperforms many sulfonamide-linked compounds in vitro. However, the target compound’s piperidine-sulfonyl group may enhance metabolic stability, as seen in related sulfonamides with oral bioavailability in mice .
Analgesic and Anti-inflammatory Activity :
- Compound 35 (piperazinyl-sulfonyl) demonstrated efficacy comparable to paracetamol , while the target compound’s piperidine-sulfonyl group could alter its CNS penetration or COX inhibition profile.
Molecular Weight and Pharmacokinetics :
- Pfizer’s diphenyl-acetamide-piperidine-sulfonyl derivative (MW = 435) suggests higher molecular weight analogs may face challenges in absorption. The target compound’s benzimidazole core (MW ~400–450) likely balances solubility and membrane permeability.
Pharmacokinetic Considerations
- Plasma exposure in mice for pyridin-2-ylamino analogs reached 5.5 µM , while sulfonamide derivatives (e.g., Compound 35) showed sufficient bioavailability for in vivo efficacy . The piperidine-sulfonyl group in the target compound may further optimize half-life or tissue distribution.
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